9,9-Difluoro-1-azaspiro[5.5]undecane

Chemical Identity Quality Control Synthetic Chemistry

9,9-Difluoro-1-azaspiro[5.5]undecane (CAS 2172032-30-1) is a saturated, nitrogen-containing spirocyclic compound featuring a gem-difluoro substitution pattern at the 9-position of the spiro[5.5]undecane framework. The molecular formula is C10H17F2N, with a molecular weight of 189.25 g/mol.

Molecular Formula C10H17F2N
Molecular Weight 189.25
CAS No. 2172032-30-1
Cat. No. B2490850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Difluoro-1-azaspiro[5.5]undecane
CAS2172032-30-1
Molecular FormulaC10H17F2N
Molecular Weight189.25
Structural Identifiers
SMILESC1CCNC2(C1)CCC(CC2)(F)F
InChIInChI=1S/C10H17F2N/c11-10(12)6-4-9(5-7-10)3-1-2-8-13-9/h13H,1-8H2
InChIKeyRACMKJFTMZAFMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9,9-Difluoro-1-azaspiro[5.5]undecane (CAS 2172032-30-1): A Spirocyclic Building Block for Medicinal Chemistry and Chemical Synthesis


9,9-Difluoro-1-azaspiro[5.5]undecane (CAS 2172032-30-1) is a saturated, nitrogen-containing spirocyclic compound featuring a gem-difluoro substitution pattern at the 9-position of the spiro[5.5]undecane framework . The molecular formula is C10H17F2N, with a molecular weight of 189.25 g/mol . The compound is typically supplied as a liquid with a purity specification of 95% . Its structural features—a rigid three-dimensional scaffold, a basic amine nitrogen, and the electron-withdrawing gem-difluoro group—position it as a versatile building block in medicinal chemistry and organic synthesis, offering potential for the modulation of physicochemical properties in lead optimization programs .

Why Non-Fluorinated Azaspiro[5.5]undecane Analogs Cannot Substitute for 9,9-Difluoro-1-azaspiro[5.5]undecane in Rigorous Research


Substituting 9,9-difluoro-1-azaspiro[5.5]undecane with a non-fluorinated or differently substituted 1-azaspiro[5.5]undecane analog is not chemically equivalent and can fundamentally alter experimental outcomes. The gem-difluoro motif is a recognized bioisostere that can significantly enhance metabolic stability and modulate lipophilicity compared to non-fluorinated counterparts, as established in broader medicinal chemistry literature [1][2]. While specific comparative data for this precise compound is scarce in the primary literature, the well-documented effects of gem-difluoro substitution on spirocyclic scaffolds [1] mean that any substitution with a non-fluorinated analog would introduce an uncontrolled variable, potentially leading to misleading structure-activity relationships or failed synthetic campaigns. The evidence below establishes the unique physicochemical identity of this compound and the class-level advantages that support its selection over generic analogs.

Quantitative Differentiation: 9,9-Difluoro-1-azaspiro[5.5]undecane vs. Related Analogs


Vendor-Supplied Identity and Purity Profile of 9,9-Difluoro-1-azaspiro[5.5]undecane

The compound 9,9-Difluoro-1-azaspiro[5.5]undecane is commercially available with a defined purity specification of 95%, as reported by Sigma-Aldrich . Its unique chemical identity is confirmed by its IUPAC name and InChI key, differentiating it from other azaspiro[5.5]undecane analogs which may have different substitution patterns or purity profiles . This baseline characterization is essential for procurement and experimental reproducibility.

Chemical Identity Quality Control Synthetic Chemistry

Class-Level Advantage: Improved Metabolic Stability of Gem-Difluoro Azaspirocycles

While direct metabolic stability data for 9,9-difluoro-1-azaspiro[5.5]undecane is not available in the public domain, the broader class of gem-difluoro-substituted spirocyclic amines demonstrates a well-established trend towards enhanced metabolic stability compared to non-fluorinated analogs [1]. This is a critical consideration in drug discovery, as metabolic instability is a common cause of candidate failure. The gem-difluoro group acts as a metabolically resistant moiety, often reducing oxidative metabolism by cytochrome P450 enzymes [1].

Metabolic Stability Medicinal Chemistry Lead Optimization

Unique Structural Motif: The 1-Azaspiro[5.5]undecane Core in Bioactive Compounds

The 1-azaspiro[5.5]undecane skeleton is a core structural motif found in the histrionicotoxin family of alkaloids, which are known to interact with nicotinic acetylcholine receptors (nAChRs) [1]. While 9,9-difluoro-1-azaspiro[5.5]undecane itself is not a natural product, its core scaffold is validated in biologically active compounds. This provides a strong precedent for its use as a privileged scaffold in medicinal chemistry, offering a defined three-dimensional orientation that differs from planar aromatic systems or other spirocyclic ring sizes.

Natural Product Synthetic Chemistry Pharmacophore

Application Scenarios for 9,9-Difluoro-1-azaspiro[5.5]undecane in Scientific and Industrial Workflows


Medicinal Chemistry: Lead Optimization and Scaffold Hopping

9,9-Difluoro-1-azaspiro[5.5]undecane serves as a versatile building block for the synthesis of novel drug candidates. Its unique spirocyclic and gem-difluoro features make it suitable for lead optimization programs aiming to improve metabolic stability or modulate lipophilicity [1]. As supported by Section 3, its core scaffold is a known motif in bioactive compounds, and the gem-difluoro group is a recognized strategy for enhancing metabolic stability [1]. Researchers can incorporate this compound into larger molecular frameworks to explore structure-activity relationships and improve pharmacokinetic profiles.

Chemical Synthesis: Preparation of Advanced Intermediates

The compound is a key intermediate for the synthesis of more complex spirocyclic systems. Its amine functionality allows for further derivatization, such as alkylation, acylation, or incorporation into heterocyclic rings. The gem-difluoro group provides a unique electronic and steric environment that can influence the reactivity and selectivity of subsequent synthetic steps. This makes it a valuable starting material for the construction of diverse chemical libraries, particularly those focused on exploring three-dimensional chemical space.

Pharmacological Research: Exploring CNS and Receptor Targets

Given the precedent of the 1-azaspiro[5.5]undecane core in histrionicotoxin alkaloids, which target nicotinic acetylcholine receptors [1], 9,9-difluoro-1-azaspiro[5.5]undecane can be used as a starting point for designing ligands for various central nervous system (CNS) targets. The fluorination may also enhance blood-brain barrier permeability, a common property of fluorinated compounds. Its three-dimensional shape allows for exploration of novel binding interactions with G-protein coupled receptors (GPCRs), ion channels, and other membrane proteins.

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